molecular formula C22H28FN3O2S B2859945 1-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide CAS No. 946343-10-8

1-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide

Cat. No. B2859945
CAS RN: 946343-10-8
M. Wt: 417.54
InChI Key: VHIHSFYSJVUQTM-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H28FN3O2S and its molecular weight is 417.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Research into related compounds involves exploring synthetic routes and the reactivity of specific functional groups. For instance, studies on the Fischer indolization process and the effects of substituents on yield and product distribution offer insights into the synthetic versatility of related indole derivatives (Murakami et al., 1999). Further exploration into catalytic asymmetric additions showcases the development of methodologies to introduce chiral centers adjacent to sulfonyl groups, which could be applicable to the synthesis and stereoselective modification of complex molecules like the one (Bhosale et al., 2022).

Molecular and Supramolecular Structures

Investigations into the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of various sulfonamides reveal detailed insights into their conformational preferences and intermolecular interactions (Jacobs et al., 2013). Such studies are crucial for understanding the structural basis of reactivity and potential biological activity.

Electrooptic and Nonlinear Optical Applications

Research on dibranched, heterocyclic "push-pull" chromophores, including studies on their self-assembly, thin-film microstructure, and optical/electrooptic responses, provide insights into the application of sulfonyl-containing compounds in the development of materials for optical and electrooptical technologies (Facchetti et al., 2006).

properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O2S/c1-25-13-10-19-14-18(6-9-21(19)25)22(26-11-2-3-12-26)15-24-29(27,28)16-17-4-7-20(23)8-5-17/h4-9,14,22,24H,2-3,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIHSFYSJVUQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)CC3=CC=C(C=C3)F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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